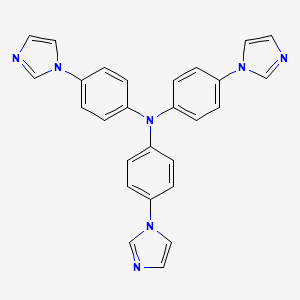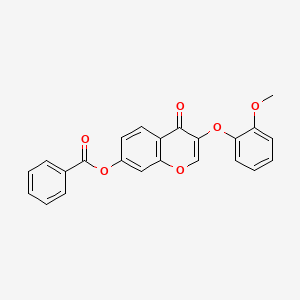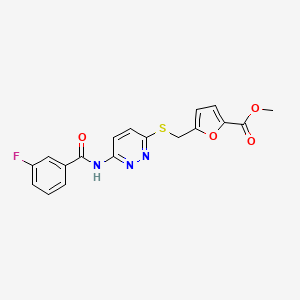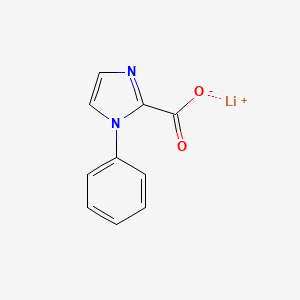![molecular formula C22H28N4O4S2 B2395838 6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449768-59-6](/img/structure/B2395838.png)
6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of human diseases . The compound also contains a benzamido group and a tetrahydrothieno[2,3-c]pyridine group, which are common in various biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound’s structure is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present. For instance, the benzamido group might undergo reactions typical of amides, while the pyrrolidine ring might undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of the pyrrolidine ring might influence the compound’s solubility and stability .Scientific Research Applications
Synthesis and Reactivity
The compound 6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, due to its complex structure, is of interest in the synthesis and study of heterocyclic compounds. The pyrrolidine ring, a common feature in this molecule, is widely utilized in medicinal chemistry to obtain compounds for the treatment of human diseases, showcasing its significance due to sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage (Li Petri et al., 2021)[https://consensus.app/papers/pyrrolidine-drug-discovery-versatile-scaffold-novel-petri/b4f05c3f5b425af6b1c3e54a54ebf299/?utm_source=chatgpt]. This molecule's synthesis involves complex organic chemistry techniques and its reactivity is of interest due to the potential biological activities it may exhibit.
Biological Activity
Compounds containing the pyrrolidine ring have been investigated for their potential in facilitating memory processes and attenuating cognitive function impairments associated with various conditions (Veinberg et al., 2015)[https://consensus.app/papers/stereochemistry-phenylpiracetam-methyl-improvement-veinberg/510e03a803305853bfa10782999ff821/?utm_source=chatgpt]. The structural analogs of this compound have shown promise as effective pharmacological agents. Moreover, pyrrolidine-containing compounds are versatile intermediates in the synthesis of heterocycles, indicating their importance in developing new pharmaceuticals (Negri et al., 2004)[https://consensus.app/papers/development-preparation-reactivity-activity-negri/c323cbd942735a2db3919541206270bd/?utm_source=chatgpt].
Potential Applications in Drug Discovery
The pyrrolidine scaffold's ability to efficiently explore the pharmacophore space makes it a valuable tool in drug discovery. It has been used to design new compounds with potential CNS activity, highlighting its importance in developing treatments for central nervous system disorders (Saganuwan, 2017)[https://consensus.app/papers/chemical-groups-likely-become-source-synthesis-novel-saganuwan/2b9dd18b445f51678fd40bd3f3bdf53f/?utm_source=chatgpt]. The inherent properties of pyrrolidine derivatives, including their stereochemistry and three-dimensional structure, can significantly influence the biological activity and efficacy of the resulting compounds.
Future Directions
properties
IUPAC Name |
6-propan-2-yl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S2/c1-14(2)25-12-9-17-18(13-25)31-22(19(17)20(23)27)24-21(28)15-5-7-16(8-6-15)32(29,30)26-10-3-4-11-26/h5-8,14H,3-4,9-13H2,1-2H3,(H2,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWZUKUODVJRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide](/img/structure/B2395758.png)
![N-(4-isopropylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2395759.png)
![(2S)-2-[(3-Amino-2,2-dimethylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2395760.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2395762.png)

![7-Thia-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2395769.png)
![Ethyl 2-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2395770.png)
![1,2,6-Triazaspiro[2.4]hept-1-ene;hydrochloride](/img/structure/B2395771.png)
![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2395772.png)


![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2395777.png)
